Pyrimidine-4,5-dione;hydrochloride

Beschreibung

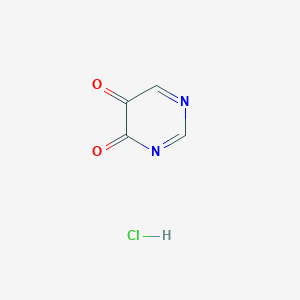

Pyrimidine-4,5-dione; hydrochloride is a heterocyclic compound featuring a pyrimidine backbone with ketone groups at positions 4 and 5, forming a dione structure. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

Molekularformel |

C4H3ClN2O2 |

|---|---|

Molekulargewicht |

146.53 g/mol |

IUPAC-Name |

pyrimidine-4,5-dione;hydrochloride |

InChI |

InChI=1S/C4H2N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2H;1H |

InChI-Schlüssel |

LQLQPZHJSYFQPX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC=NC(=O)C1=O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrimidin-4,5-dion;Hydrochlorid erfolgt typischerweise durch die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion eines Pyrimidinderivats mit einem Oxidationsmittel, um die Ketogruppen an den Positionen 4 und 5 einzuführen. Die Reaktion wird üblicherweise in Gegenwart eines Salzsäurekatalysators durchgeführt, um das Hydrochloridsalz zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrimidin-4,5-dion;Hydrochlorid verwendet häufig großvolumige Batchreaktoren, bei denen die Reaktionsbedingungen auf Ausbeute und Reinheit optimiert werden. Der Prozess beinhaltet eine sorgfältige Kontrolle von Temperatur, Druck und pH-Wert, um eine konstante Produktqualität zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisations- oder Umkristallisationstechniken gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrimidin-4,5-dion;Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Ketogruppen in Hydroxylgruppen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können Wasserstoffatome am Pyrimidinring durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Salzsäure, Schwefelsäure.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Pyrimidinderivaten mit zusätzlichen Keto- oder Hydroxylgruppen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyrimidinring einführen können.

Wissenschaftliche Forschungsanwendungen

Pyrimidin-4,5-dion;Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird aufgrund seiner strukturellen Ähnlichkeit mit Nukleotiden auf seine potenzielle Rolle bei DNA- und RNA-Interaktionen untersucht.

Medizin: Wird auf sein Potenzial als antivirales, antibakterielles und Antitumormittel untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Pyrimidin-4,5-dion;Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann es wichtige Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind. So könnte es beispielsweise als Inhibitor der Virusreplikation wirken, indem es die virale DNA- oder RNA-Synthese stört. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Wirkmechanismus

The mechanism of action of Pyrimidine-4,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of viral replication by interfering with the viral DNA or RNA synthesis. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Pyrimidine-4,5-dione; Hydrochloride and Related Compounds

Key Observations:

- Diketopiperazine Analogs : Piperazine-2,5-dione derivatives (e.g., compounds 1–10 in ) share the dione motif but incorporate a six-membered piperazine ring instead of pyrimidine. Substitutions like benzylidene or hydroxypropylidene significantly enhance antiviral activity (e.g., IC₅₀ = 6.8–41.5 μM against H1N1) .

- Thienopyrimidine Derivatives: Compounds like 4d, 4e, and 4f () exhibit AChE inhibition due to electron-donating groups (e.g., hydroxy, methoxyphenyl) at position 2, highlighting the importance of substituent electronics .

- Hydrochloride Salts: Both Pyrimidine-4,5-dione; hydrochloride and 4-Methylpyrimidin-2-ol hydrochloride () demonstrate improved solubility compared to non-salt forms, a critical factor in drug formulation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Pyrimidine-4,5-dione; hydrochloride | Piperazine-2,5-dione Derivatives | Thienopyrimidine-4(3H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~174.5 (estimated) | 250–350 | ~260–300 |

| Solubility | High (aqueous) | Moderate (organic solvents) | Low to moderate |

| Stability | Stable under acidic conditions | Sensitive to hydrolysis | Thermally stable |

Key Observations:

- The hydrochloride salt form confers higher aqueous solubility compared to neutral analogs like pyrimidine-4,5-diamine .

- Diketopiperazines () often require organic solvents for dissolution, limiting their bioavailability without formulation adjustments.

Table 3: Bioactivity Comparison

Key Observations:

- Diketopiperazines with benzylidene substituents (e.g., compound 7 in ) show potent antiviral activity (IC₅₀ = 6.8 μM), suggesting that aromatic substitutions enhance bioactivity .

- Thienopyrimidines with hydroxy/methoxy groups () demonstrate that electron-donating substituents improve AChE binding affinity, a trend that may extend to Pyrimidine-4,5-dione derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.